molecular formula C17H19NO B1392247 3-(4-Butylbenzoyl)-4-methylpyridine CAS No. 1187167-67-4

3-(4-Butylbenzoyl)-4-methylpyridine

Cat. No. B1392247
CAS RN: 1187167-67-4
M. Wt: 253.34 g/mol
InChI Key: JQKARZNZXWNOHW-UHFFFAOYSA-N
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Description

3-(4-Butylbenzoyl)-4-methylpyridine, also known as BBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBMP is a pyridine derivative that has a butylbenzoyl group attached to the 3-position and a methyl group attached to the 4-position.

Scientific Research Applications

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association: The study by Khalib, Thanigaimani, Arshad, and Razak (2014) discusses the structural characterization of molecular salts formed from self-assembly processes involving 2-amino-4-methylpyridine with various aromatic carboxylic acids. This research is crucial in understanding hydrogen bonding and noncovalent interactions in supramolecular chemistry, potentially relevant to 3-(4-Butylbenzoyl)-4-methylpyridine due to the structural similarities in the compounds involved (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Organic Synthesis

  • Condensation Reactions and Crown Ether Synthesis: Hayvalı, Hayvalı, Kılıç, Hökelek, and Weber (2003) discuss the synthesis of new benzo-15-crown-5 ethers featuring Salicylic Schiff Base substitutions. This research involves condensation reactions with 2-amino-4-methylpyridine, which is closely related to 3-(4-Butylbenzoyl)-4-methylpyridine, indicating its potential use in similar organic synthesis pathways (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Analytical Chemistry

  • Electrospray Mass Spectrometry: Harvey (2000) researched the fragmentation of N-linked carbohydrates derivatized at the reducing terminus, which involved derivatives from compounds like 2-aminopyridine. This indicates potential applications of 3-(4-Butylbenzoyl)-4-methylpyridine in analytical chemistry, particularly in mass spectrometry analyses (Harvey, 2000).

properties

IUPAC Name

(4-butylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-18-11-10-13(16)2/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKARZNZXWNOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246757
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187167-67-4
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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